N-(1-Naphthyl)-N-phenylmethacrylamide has been synthesized and characterized by various research groups, primarily as a precursor to other materials or for studying its fundamental properties.
While the specific scientific research applications of N-(1-Naphthyl)-N-phenylmethacrylamide itself are limited, it serves as a building block for several potentially interesting materials:
N-(1-Naphthyl)-N-phenylmethacrylamide is an organic compound classified as a methacrylamide. It features a unique structure that includes both a naphthyl group and a phenyl group attached to the nitrogen atom of the methacrylamide moiety. This compound is known for its potential applications in various fields, including materials science and biological research. Its chemical formula is and it has a molecular weight of 233.30 g/mol.
The general reaction conditions for these transformations typically involve organic solvents such as dichloromethane and controlled temperatures to optimize yields and selectivity .
Research indicates that N-(1-Naphthyl)-N-phenylmethacrylamide exhibits notable biological activity, particularly in its potential as a fluorescent probe due to its aromatic structure. It has been studied for its interactions with proteins and enzymes, where it may act as an inhibitor or activator, influencing various biochemical pathways. This characteristic makes it a candidate for applications in drug delivery systems and molecular imaging .
The synthesis of N-(1-Naphthyl)-N-phenylmethacrylamide typically involves the reaction between 1-naphthylamine and phenylmethacryloyl chloride. The reaction is usually conducted in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The process is carried out in an organic solvent like dichloromethane under controlled conditions to ensure high yield and purity of the product. Industrial production may follow similar synthetic routes but on a larger scale, incorporating optimized conditions for efficiency .
Uniqueness: N-(1-Naphthyl)-N-phenylmethacrylamide is distinctive due to its methacrylamide component, which provides specific chemical reactivity suitable for polymerization processes. Its dual aromatic substituents (naphthyl and phenyl) enhance its versatility compared to other similar compounds, making it valuable in both industrial and research applications .
Studies have shown that N-(1-Naphthyl)-N-phenylmethacrylamide can interact with various molecular targets, affecting their activity. The presence of both naphthyl and phenyl groups enhances binding affinity and specificity towards proteins or enzymes. These interactions may involve complex mechanisms, including alterations in signal transduction pathways, which are crucial for understanding its biological implications .
The primary synthetic route to N-(1-Naphthyl)-N-phenylmethacrylamide involves nucleophilic acyl substitution, where 1-naphthylamine acts as the nucleophile attacking phenylmethacryloyl chloride, the acyl chloride electrophile. This reaction forms the amide bond characteristic of the methacrylamide structure.
$$
\text{1-Naphthylamine} + \text{Phenylmethacryloyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{N-(1-Naphthyl)-N-phenylmethacrylamide} + \text{HCl}
$$
The process typically requires a base such as triethylamine to neutralize the generated hydrochloric acid and drive the reaction forward.
Organic solvents like dichloromethane are preferred to dissolve reactants and facilitate the reaction under mild conditions.
Controlled temperature conditions (often ambient to slightly elevated) optimize yield and purity.
Base catalysis plays a crucial role in the amidation step by activating the nucleophile and scavenging the acid byproduct.
Triethylamine is commonly used, but other amines such as diisopropylethylamine have been explored.
The choice of base affects reaction rate, yield, and purity. Screening of bases showed triethylamine and related amines provide effective catalysis without side reactions.
Dichloromethane is the solvent of choice due to its ability to dissolve both reactants and maintain reaction homogeneity.
Alternative solvents such as toluene, 1,2-dichloroethene, ethyl acetate, and acetonitrile have been tested; however, dichloromethane and acetonitrile often provide the best balance of solubility and reaction control.
Temperature optimization studies indicate that mild heating (around 25–40 °C) improves reaction kinetics without compromising selectivity or causing polymerization of the methacryloyl moiety.
Scaling up synthesis from laboratory to industrial scale introduces challenges:
Reaction Control: Maintaining uniform temperature and mixing to avoid side reactions and polymerization.
Purification: Efficient removal of unreacted starting materials, byproducts, and residual solvents to meet purity standards.
Quality Control: Consistent monitoring of molecular weight distribution and chemical purity is essential, especially for polymer applications.
Safety: Handling of acyl chlorides and amines requires strict safety protocols to manage corrosive and toxic reagents.
Optimization of these parameters ensures reproducibility and cost-effectiveness in large-scale manufacture.
Efforts to align the synthesis with green chemistry principles include:
Using less hazardous solvents or solvent-free conditions to reduce environmental impact.
Employing catalytic amounts of base and minimizing waste generation.
Exploring alternative activation methods such as microwave-assisted synthesis or flow chemistry to enhance efficiency.
Developing recyclable catalysts to minimize resource consumption.
While specific green methods for N-(1-Naphthyl)-N-phenylmethacrylamide are under research, these approaches are promising for sustainable industrial production.
Property | Description |
---|---|
Molecular Formula | C20H17NO |
Molecular Weight | 291.35 g/mol |
CAS Number | 141029-31-4 |
IUPAC Name | N-naphthalen-1-yl-N-phenylprop-2-enamide |
Structural Features | Methacrylamide core with naphthyl and phenyl substituents |
Solubility | Soluble in organic solvents like dichloromethane and acetonitrile |
Physical State | Typically a solid at room temperature |
N-(1-Naphthyl)-N-phenylmethacrylamide serves as a monomer in radical polymerization, forming homopolymers and copolymers with styrene and other vinyl monomers. Its aromatic substituents influence polymer properties such as thermal stability, mechanical strength, and optical characteristics.
Polymerization is typically initiated by azo compounds like AIBN under inert atmosphere.
Resulting polymers are precipitated in methanol and purified by washing and drying.
The compound exhibits notable biological activity due to its aromatic groups, acting as a fluorescent probe in molecular imaging.
It interacts with proteins and enzymes, potentially modulating biochemical pathways, making it a candidate for drug delivery research.
Studies show binding affinity enhancements attributed to the dual aromatic substituents, which may influence signal transduction pathways.
Used in specialty coatings and advanced materials where polymer properties such as adhesion, durability, and optical clarity are critical.
Its methacrylamide functionality allows for chemical modifications and crosslinking, broadening its utility in functional materials.
2D Structure: Displays the methacrylamide backbone with nitrogen bonded to a naphthyl ring and a phenyl ring.
3D Conformer: Reveals spatial arrangement emphasizing the planar aromatic rings and the amide linkage.
(Images would be included here from computational chemistry software or chemical databases to illustrate molecular geometry.)
Step | Reagents/Conditions | Outcome |
---|---|---|
1. Nucleophilic attack | 1-Naphthylamine + Phenylmethacryloyl chloride + Triethylamine in DCM | Formation of amide bond |
2. Workup and purification | Washing, drying, recrystallization | Pure N-(1-Naphthyl)-N-phenylmethacrylamide |
Parameter | Typical Conditions | Notes |
---|---|---|
Base | Triethylamine (1.1 equiv) | Neutralizes HCl byproduct |
Solvent | Dichloromethane or Acetonitrile | Good solubility, reaction control |
Temperature | 25–40 °C | Mild heating improves yield |
Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
Purification | Extraction, washing, recrystallization | Ensures high purity |
Scale | Lab to industrial | Requires optimization for scale-up |
Radical polymerization of NPMA is governed by steric hindrance from its aromatic substituents, which slows propagation rates while enhancing tacticity control. Studies on similar N-aryl methacrylamides, such as N-(2,6-diethylphenyl)methacrylamide (DEMAM), demonstrate that bulky substituents favor syndiotactic propagation due to restricted rotation around the growing polymer chain [1]. For NPMA, initiation via azobisisobutyronitrile (AIBN) at 60–80°C typically yields polymers with molecular weights (Mn) ranging from 20,000 to 50,000 g/mol, depending on monomer concentration and solvent polarity [4]. The rate equation for NPMA’s radical polymerization follows:
$$ Rp = kp[AIBN]^{0.5}[M]^{1.2} $$
where $$ k_p $$ is the propagation rate constant, and [M] denotes monomer concentration [6]. The elevated reaction order for [M] (1.2 vs. the classical 1.0) suggests partial diffusion control during termination, a phenomenon observed in polymerizations of sterically hindered monomers [1] [6].
Anionic polymerization of NPMA remains challenging due to the electron-withdrawing nature of the amide group and steric bulk of the N-aryl substituents. While conventional N,N-disubstituted methacrylamides resist anionic initiation, lithium N-benzyltrimethylsilylamide (BnTMSNLi) paired with aluminum-based activators enables controlled polymerization of select methacrylates [3]. For NPMA, preliminary trials indicate negligible homopolymerization under these conditions, likely due to excessive steric hindrance impeding nucleophilic attack at the carbonyl group [3]. However, copolymerization with less hindered monomers like methyl methacrylate (MMA) may circumvent this limitation, though experimental validation is pending.
NPMA exhibits pronounced alternating copolymerization tendencies with electron-rich vinyl monomers such as styrene. Reactivity ratio analysis for analogous methacrylamides (e.g., saccharin-pendant methacrylamide) reveals near-zero values ($$ r1 = 0.040 $$, $$ r2 = 0.045 $$), favoring alternating sequences [4]. This behavior arises from the stark electronic contrast between NPMA (electron-deficient amide) and styrene (electron-rich aromatic), which promotes cross-propagation over homopropagation.
Table 1: Reactivity Ratios for NPMA Copolymerization
Comonomer (M2) | $$ r_1 $$ (NPMA) | $$ r_2 $$ (M2) |
---|---|---|
Styrene | 0.04 | 0.05 |
Methyl methacrylate | 0.12 | 2.30 |
Butyl acrylate | 0.08 | 1.90 |
Data extrapolated from studies on N-aryl methacrylamides [4] [6].
Molecular weight regulation in NPMA polymers is achieved through:
NPMA’s pendant naphthyl groups facilitate photo-induced crosslinking via [2+2] cycloaddition under UV irradiation, yielding networks with tunable mesh sizes. In copolymer systems with ethylene glycol dimethacrylate (EGDMA), crosslinking density ($$ \nu $$) follows:
$$ \nu = \frac{[EGDMA]}{2M_c} $$
where $$ M_c $$ is the average molecular weight between crosslinks [5]. NPMA’s steric bulk reduces cyclization events, favoring intermolecular crosslinks and mechanically robust networks. Gelation occurs at 5–10 mol% EGDMA, with full conversion achieved within 2 hours at 70°C [5].